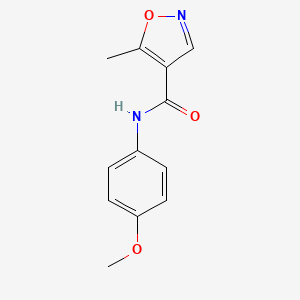
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and a carboxamide group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone This intermediate is then cyclized using acetic anhydride to yield the isoxazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
科学的研究の応用
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-Methoxyphenyl)-5-methylisoxazole-4-carbohydrazide
- N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
- N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities.
生物活性
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including immunomodulation, anticancer activity, and structural comparisons with related compounds.
Chemical Structure and Synthesis
The compound's structure features an isoxazole ring substituted with a methoxyphenyl group and a carboxamide functional group. The synthesis of this compound typically involves the following steps:
- Formation of the isoxazole core through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Amide formation with the appropriate carboxylic acid derivative.
Immunomodulatory Effects
Research indicates that derivatives of isoxazole, including this compound, exhibit significant immunomodulatory properties. These compounds can influence immune responses by modulating T-cell activity and antibody production. Specifically, studies have shown that similar isoxazole derivatives can possess immunosuppressive effects, making them potential candidates for treating autoimmune diseases and inflammatory conditions.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives against cancer cell lines. For instance, a series of synthesized isoxazole-amide derivatives demonstrated promising anticancer activity against breast (MCF-7) and cervical (HeLa) cancer cells. The most active compound in that study exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound Name | Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|---|
| Compound 2d | MCF-7 | 10.5 | Induces apoptosis |
| Compound 2e | HeLa | 12.3 | Cell cycle arrest at G2/M phase |
| This compound | Hep3B | Not yet established | Potentially similar to other derivatives |
Case Studies
- Immunomodulation Study : A study explored the effects of this compound on immune cell populations in vitro. Results indicated a significant reduction in pro-inflammatory cytokine production in activated T-cells, suggesting potential therapeutic applications in managing autoimmune disorders.
- Cytotoxicity Assessment : In another investigation, the compound was tested against various cancer cell lines. The findings revealed that while it showed moderate cytotoxicity, it was less potent than some closely related compounds but still indicated potential as a lead compound for further development .
Comparative Analysis with Related Compounds
The biological activity of this compound can be better understood by comparing it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 5-Amino-3-methylisoxazole-4-carboxamide | Contains amino group | Strong immunosuppressive action |
| N-(4-chlorophenyl)-3-methylisoxazole-4-carboxamide | Chlorinated phenyl group | Known for anti-inflammatory activity |
| This compound | Methoxy substituent | Potential immunomodulatory effects |
特性
CAS番号 |
61643-31-0 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(7-13-17-8)12(15)14-9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) |
InChIキー |
OISVTXMBOKWYGY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















